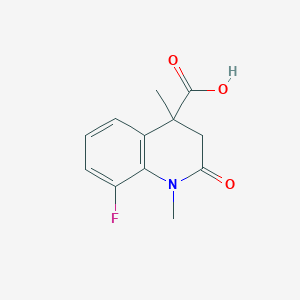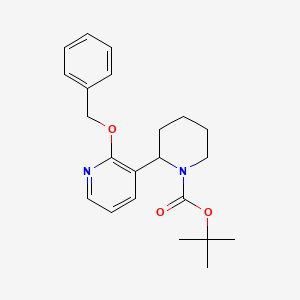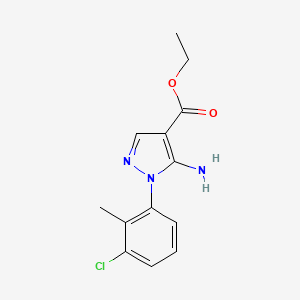
Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a chlorinated aromatic ring
Vorbereitungsmethoden
The synthesis of Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester under acidic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution using an appropriate amine.
Chlorination of the aromatic ring: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to the amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles like hydroxyl or alkoxy groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Common reagents and conditions for these reactions include acidic or basic catalysts, oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include nitro derivatives, substituted aromatic compounds, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate: Lacks the methyl group on the aromatic ring.
Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxylate: Lacks the chlorine atom on the aromatic ring.
Ethyl 5-amino-1-(2-chloro-3-methylphenyl)-1H-pyrazole-4-carboxylate: Has a different position for the chlorine and methyl groups on the aromatic ring.
Eigenschaften
Molekularformel |
C13H14ClN3O2 |
|---|---|
Molekulargewicht |
279.72 g/mol |
IUPAC-Name |
ethyl 5-amino-1-(3-chloro-2-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-19-13(18)9-7-16-17(12(9)15)11-6-4-5-10(14)8(11)2/h4-7H,3,15H2,1-2H3 |
InChI-Schlüssel |
VPJXPEPAITYBPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C(=CC=C2)Cl)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11809752.png)
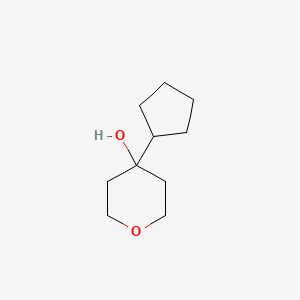

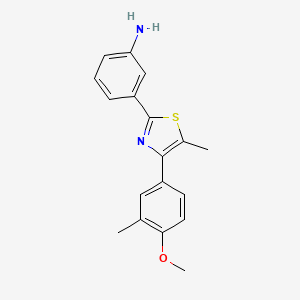
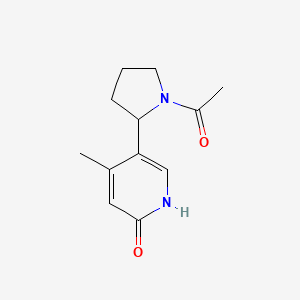
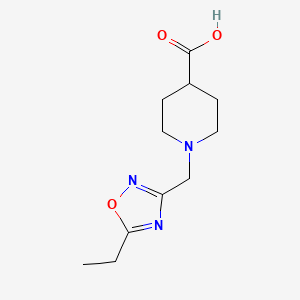

![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methylbutanamide](/img/structure/B11809788.png)
![7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11809793.png)
